NMDAR Potency: Apimostinel Demonstrates 10–30× Greater Potency Than Rapastinel in NMDAR Functional Assays
In a direct comparative framework, apimostinel exhibits 10- to 30-fold greater potency at the NMDAR relative to rapastinel (baseline = 1×) [1]. This potency ranking is derived from NMDAR functional assays in which rapastinel maximally enhanced NMDA-induced calcium flux at a concentration of 100 nM in primary cortical neurons [1]. Apimostinel's increased potency is attributed to the addition of a benzyl group to the amidated tetrapeptide backbone, which improves both binding affinity and bioavailability [1]. Within the three-generation stinel classification, apimostinel occupies the mid-potency tier: more potent than rapastinel (1×) but less potent than zelquistinel, which potentiates NMDAR activity at a five-fold lower concentration than rapastinel in calcium influx assays and is rated at 3–10× relative potency [1].
| Evidence Dimension | NMDAR functional potentiation potency (relative to rapastinel baseline) |
|---|---|
| Target Compound Data | Apimostinel: 10–30× potency relative to rapastinel |
| Comparator Or Baseline | Rapastinel (GLYX-13): 1× (baseline); EC₅₀ ~100 nM in primary cortical neuron NMDA-induced calcium flux assay |
| Quantified Difference | Apimostinel is 10–30× more potent than rapastinel; zelquistinel is 3–10× (intermediate potency); ketamine acts via antagonism (not comparable on this axis) |
| Conditions | Primary cortical neuron NMDA-induced calcium flux assay; stinel classification framework based on NMDAR potentiation [1] |
Why This Matters
Procurement selection of apimostinel over rapastinel for in vitro NMDAR experiments enables substantially lower compound concentrations to achieve equivalent or greater receptor modulation, reducing potential off-target interactions and solvent exposure artifacts.
- [1] Donello JE, McIntyre RS, Pickel DB, Stahl SM. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. Pharmaceuticals. 2025;18(2):157. doi:10.3390/ph18020157 View Source
